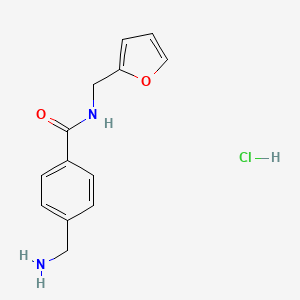

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride

Descripción

Propiedades

IUPAC Name |

4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12;/h1-7H,8-9,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXHTTVLBFIKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Synthesis via Nitro Reduction and Acylation

A widely adopted strategy involves sequential nitro group reduction followed by acylation, mirroring methodologies observed in the synthesis of structurally related benzamide derivatives.

Step 1: Synthesis of 4-Nitro-N-(furan-2-ylmethyl)benzamide

4-Nitrobenzoyl chloride is reacted with furan-2-ylmethylamine in anhydrous dichloromethane (DCM) under inert conditions. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding 4-nitro-N-(furan-2-ylmethyl)benzamide with purities exceeding 85%.

Step 2: Catalytic Hydrogenation of the Nitro Group

The nitro group is reduced to an amine using hydrogen gas (2–20 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol. This step achieves quantitative conversion to 4-aminomethyl-N-(furan-2-ylmethyl)benzamide at room temperature over 12–20 hours.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, followed by recrystallization from an ethanol-diethyl ether mixture to yield the hydrochloride salt.

| Parameter | Conditions | Yield |

|---|---|---|

| Nitro Reduction Pressure | 15 atm H₂ | 92% |

| Catalyst Loading | 5% Pd/C | 95% Conversion |

| Salt Crystallization Solvent | Ethanol:Ether (3:1) | 88% Recovery |

Direct Aminomethylation via Mannich Reaction

An alternative approach employs the Mannich reaction to introduce the aminomethyl group directly onto the benzamide scaffold.

Reaction Mechanism

4-Methyl-N-(furan-2-ylmethyl)benzamide undergoes condensation with formaldehyde and ammonium chloride in a methanol-water solvent system. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack to install the aminomethyl group at the para position.

Optimization Insights

- Temperature : 60°C optimal for balancing reaction rate and byproduct formation.

- Catalyst : Acetic acid (10 mol%) enhances reaction efficiency.

- Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Gabriel Synthesis for Controlled Aminomethylation

This method avoids nitro intermediates by utilizing the Gabriel synthesis to install the aminomethyl group.

Stepwise Procedure

- Bromination : 4-Methylbenzoyl chloride is brominated at the para position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

- Amide Formation : Reaction with furan-2-ylmethylamine in DCM yields 4-bromomethyl-N-(furan-2-ylmethyl)benzamide.

- Phthalimide Substitution : Potassium phthalimide replaces the bromide via nucleophilic substitution in DMF at 100°C.

- Hydrazinolysis : Hydrazine monohydrate cleaves the phthalimide group, releasing the primary amine.

| Stage | Reagent | Time (h) | Yield |

|---|---|---|---|

| Bromination | NBS, AIBN | 12 | 82% |

| Phthalimide Substitution | K-Phthalimide, DMF | 8 | 75% |

| Hydrazinolysis | NH₂NH₂·H₂O | 6 | 90% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance the scalability of critical steps such as hydrogenation and acylation. For example, nitro group reduction achieves 99% conversion in 2 hours under 20 atm H₂ using a fixed-bed Pd/C catalyst.

Solvent Recycling and Waste Management

- DCM Recovery : Distillation recovers >95% of dichloromethane for reuse.

- Catalyst Regeneration : Pd/C catalysts are reactivated via oxidative treatment, retaining 90% activity over five cycles.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

IR (KBr) :

- 1650 cm⁻¹ (C=O stretch)

- 3300 cm⁻¹ (N-H stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water) confirms >99% purity, with retention time matching synthetic standards.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitro Reduction | High yields, scalability | Requires high-pressure H₂ |

| Mannich Reaction | Single-step aminomethylation | Byproduct formation |

| Gabriel Synthesis | Controlled amine installation | Multi-step synthesis |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the benzamide group, potentially converting it to a benzylamine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its unique structural features, including the aminomethyl group and the furan-2-ylmethyl substituent, contribute to its biological activity.

Key Therapeutic Areas:

- Antiviral Activity: Research indicates that derivatives of 4-(aminomethyl)benzamide have shown promise as inhibitors of filovirus entry, particularly against Ebola and Marburg viruses. For instance, compounds derived from this framework have demonstrated effective inhibition in vitro with EC50 values below 10 μM, suggesting potential for therapeutic development against these viral infections .

- Anti-inflammatory Properties: Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation .

Structural Characteristics and Synthesis

The synthesis of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide typically involves several synthetic pathways that allow for the introduction of various substituents to optimize biological activity. Key reactions include:

- Formation of Amides: The compound is synthesized through traditional methods such as the Schotten-Baumann procedure, where benzoyl chlorides are coupled with amines to form amide bonds .

Synthesis Overview:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Conversion of benzoic acid to brominated derivatives |

| 2 | Amide Formation | Coupling of brominated intermediates with cyclic amines |

| 3 | Hydrolysis | Basic hydrolysis to yield the final amide product |

Biological Interactions

The interactions between 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide and biological targets are crucial for understanding its mechanism of action. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the furan moiety may facilitate π-π stacking interactions. These interactions are essential for modulating biological pathways and could lead to therapeutic effects.

Potential Biological Targets:

- Enzymes involved in viral replication

- Receptors associated with inflammatory pathways

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide derivatives:

- Filovirus Inhibition: A study identified several substituted 4-(aminomethyl)benzamides as potent inhibitors of Ebola virus entry, highlighting their potential as antiviral agents .

- Anti-inflammatory Activity: Initial evaluations indicate that compounds similar to 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide exhibit significant anti-inflammatory effects, warranting further investigation into their mechanisms .

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride is dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the furan ring may participate in π-π stacking interactions. These interactions can influence various molecular pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(Aminomethyl)benzamide: Lacks the furan-2-ylmethyl group, which may result in different biological activity and chemical reactivity.

N-(Furan-2-ylmethyl)benzamide: Lacks the aminomethyl group, which can affect its interaction with biological targets.

4-(Aminomethyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.

Uniqueness

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride is unique due to the presence of both the aminomethyl and furan-2-ylmethyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an aminomethyl group and a furan-2-ylmethyl substituent attached to a benzamide framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride is , with a molecular weight of approximately 244.29 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications and further research.

The biological activity of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide is attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Electrostatic Interactions : These interactions can modulate the function of target proteins.

- π-π Stacking : The furan moiety may participate in π-π stacking interactions, facilitating binding to biological macromolecules.

Biological Activities

Research indicates that 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Antitumor Activity : Preliminary findings suggest that derivatives of this compound may exhibit antitumor effects, with potential applications in cancer therapy. For instance, related compounds have demonstrated inhibitory effects on solid tumor cells .

- Inhibition of Viral Infections : Some derivatives have been evaluated for their effectiveness against viral infections, including filoviruses like Ebola and Marburg viruses. These studies highlight the compound's potential as a therapeutic agent in antiviral treatments .

Comparative Analysis with Similar Compounds

The uniqueness of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide lies in its dual functional groups. A comparison with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Aminomethyl)benzamide | Lacks furan substituent | Different biological activity due to missing furan group |

| N-(Furan-2-ylmethyl)benzamide | Lacks aminomethyl group | Altered interaction profile compared to the target compound |

| 4-(Aminomethyl)-N-(thiophen-2-ylmethyl)benzamide | Contains thiophene instead of furan | Variations in chemical reactivity and biological effects |

This table illustrates how the presence of both the aminomethyl and furan groups contributes to the distinct chemical reactivity and biological activity of 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- Antimycobacterial Activity : A study screening various compounds identified derivatives similar to 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide as having promising antituberculosis activity, with minimal inhibitory concentrations (MICs) indicating effective microbial inhibition .

- Anticancer Potential : In vitro assays demonstrated that related compounds exhibited solid tumor cell inhibitory activities, with IC50 values suggesting significant antiproliferative effects against cancer cell lines .

- Viral Inhibition Studies : Research into the antiviral properties highlighted that certain derivatives showed efficacy against Ebola and Marburg viruses, suggesting their potential as lead compounds for antiviral drug development .

Q & A

Basic: What are the recommended synthetic routes for 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves amide bond formation between 4-(aminomethyl)benzoic acid derivatives and furan-2-ylmethylamine, followed by HCl salt formation. Key steps include:

- Acylation : React 4-(aminomethyl)benzoyl chloride with furan-2-ylmethylamine in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–5°C .

- Salt Formation : Treat the free base with HCl gas in ethanol, followed by recrystallization from ethanol/ether .

- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1.2:1 acyl chloride:amine ratio) to improve yields. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.